molecular formula C10H15NO2 B1277590 (3-Ethoxy-4-methoxyphenyl)methanamine CAS No. 108439-67-4

(3-Ethoxy-4-methoxyphenyl)methanamine

Cat. No. B1277590
M. Wt: 181.23 g/mol
InChI Key: SEMVGKZMRJJWLJ-UHFFFAOYSA-N
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Description

The compound "(3-Ethoxy-4-methoxyphenyl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy and ethoxy groups attached to a phenyl ring, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction and is characterized using various spectroscopic techniques . Another related compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, is synthesized from 4-methoxy-2-hydroxyacetophenone and characterized by X-ray diffraction, indicating its dimeric and crystalline nature .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of specific reagents and catalysts. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is achieved through a polyphosphoric acid condensation route . Similarly, the synthesis of various dicarboxylic acid amides and diamides is based on the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate . These methods highlight the importance of choosing appropriate starting materials and catalysts to achieve the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and ethoxy groups on a phenyl ring can be complex, as evidenced by the crystal structure analysis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which forms a dimer and crystallizes in the triclinic class . The presence of hydrogen bonds and the specific cell parameters provide insights into the intermolecular interactions and stability of such compounds.

Chemical Reactions Analysis

The chemical reactions involving methoxy and ethoxy substituted phenyl rings can lead to a variety of products. For instance, the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates results in the synthesis of N-aryloxamides . These reactions are typically characterized by their selectivity and the ability to form specific bonds under controlled conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy and ethoxy substituted phenyl compounds can be deduced from their synthesis and structural analysis. For example, the dimeric nature and crystalline form of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one suggest a certain degree of rigidity and stability, which can influence its melting point, solubility, and other physical properties . The spectroscopic characterization, such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, provides detailed information about the functional groups and molecular framework of these compounds .

Scientific Research Applications

  • Chemical Synthesis

    • This compound is used in the chemical industry for the synthesis of various products .
    • It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
  • Pharmaceutical Research

    • Indole derivatives, which can be synthesized from compounds like “(4-Ethoxy-3-methoxyphenyl)methanamine”, have been found to possess various biological activities .
    • These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The specific methods of application or experimental procedures would depend on the specific derivative being synthesized and the biological activity being investigated .
  • Cancer Research

    • A new hybrid compound, “(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate”, was synthesized using a linker mode approach .
    • The potency of cytotoxic activity of this compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) .
  • Organic Synthesis

    • Compounds like “(4-Ethoxy-3-methoxyphenyl)methanamine” are important raw materials and intermediates used in organic synthesis .
    • They can be used to synthesize a wide variety of other compounds, depending on the specific reactions involved .
  • Pharmaceuticals and Agrochemicals

    • These compounds can also be used in the synthesis of pharmaceuticals and agrochemicals .
    • The specific applications would depend on the particular pharmaceutical or agrochemical being synthesized .
  • Psychedelic Research

    • A compound called “3-methoxy-4-ethoxyphenethylamine”, which is structurally similar to “(3-Ethoxy-4-methoxyphenyl)methanamine”, is a lesser-known psychedelic drug .
    • It was first synthesized by Alexander Shulgin and is known to produce a light lifting feeling .
  • Dyestuff Production

    • Compounds like “(4-Ethoxy-3-methoxyphenyl)methanamine” can be used in the production of dyestuffs .
    • The specific applications would depend on the particular dye being synthesized .
  • Amination Reactions

    • “4-Methoxybenzylamine”, a compound similar to “(3-Ethoxy-4-methoxyphenyl)methanamine”, can be used for amination reactions of functionalized aryl bromides .
    • This is a key step in the synthesis of many organic compounds .
  • Synthesis of Organopolyphosphazenes

    • “4-Methoxybenzylamine” can also be used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .
    • These compounds have potential applications in the field of biomedicine .
  • Antiproliferative Activities

    • “4-Methoxybenzylamine” can be used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities .
    • These compounds have potential applications in cancer research .
  • Deprotection Procedures

    • “4-Methoxybenzylamine” can be used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .
    • This is a key step in the synthesis of many organic compounds .

Safety And Hazards

“(3-Ethoxy-4-methoxyphenyl)methanamine” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVGKZMRJJWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424559
Record name 3-Ethoxy-4-methoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-4-methoxyphenyl)methanamine

CAS RN

108439-67-4
Record name 3-Ethoxy-4-methoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ethoxy-4-methoxyphenyl)methanamine
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Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (1.17 g) in anhydrous tetrahydrofuran (15 mL) was added a solution of 3-ethoxy-4-methoxybenzonitrile (2.73 g) in tetrahydrofuran (15 mL). The mixture was stirred for an hour under water cooling and then for an hour at ambient temperature. Potassium sodium (+)-tartrate aqueous solution was added to the mixture under ice-water cooling. The mixture was diluted with ethyl acetate and the insolubles were filtered off. After evaporation of the filtrate, ethyl acetate was added. The solution was dried over magnesium sulfate and evaporated in vacuo to give 3-ethoxy-4-methoxybenzylamine as yellow oil (2.81 g).
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1.17 g
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15 mL
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2.73 g
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15 mL
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Reaction Step Two
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